molecular formula C5H9NO2S B082040 Ethyl 3-amino-3-thioxopropanoate CAS No. 13621-50-6

Ethyl 3-amino-3-thioxopropanoate

Cat. No.: B082040
CAS No.: 13621-50-6
M. Wt: 147.2 g/mol
InChI Key: IBHOWDPRDYMIMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-thioxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-thioxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Ethyl 3-amino-3-thioxopropanoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-amino-3-thioxopropanoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-amino-3-thioxopropanoate, with the molecular formula C5_5H9_9NO2_2S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound contains a thioxo group, which contributes to its reactivity and biological activity. The structure can be represented as follows:

  • Molecular Formula : C5_5H9_9NO2_2S
  • Molecular Weight : 147.195 g/mol

The compound's thioester functionality is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for the development of new antimicrobial agents.

Antitubercular Activity

Another significant area of research involves the compound's potential as an antitubercular agent. A patent (WO2012049161A1) discusses compounds similar to this compound that are effective against Mycobacterium tuberculosis. The study emphasizes the role of lipid metabolism in tuberculosis treatment, with the compound targeting specific enzymes involved in fatty acid synthesis pathways.

Cytotoxicity and Anticancer Potential

Preliminary studies have also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study published in Heterocycles described the synthesis of this compound derivatives and their biological evaluation against various pathogens. The derivatives showed enhanced activity compared to the parent compound, indicating that structural modifications can improve efficacy.
  • In Vivo Studies : Animal model studies have been conducted to assess the therapeutic potential of this compound in treating infections caused by resistant bacterial strains. Results indicated significant reductions in bacterial load in treated subjects compared to controls, supporting further investigation into clinical applications.

Properties

IUPAC Name

ethyl 3-amino-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHOWDPRDYMIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377965
Record name ethyl 3-amino-3-thioxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13621-50-6
Record name ethyl 3-amino-3-thioxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-3-sulfanylidenepropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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